1-Cyclohexyl-2-phenylethan-1-ol 1-Cyclohexyl-2-phenylethan-1-ol
Brand Name: Vulcanchem
CAS No.: 6006-68-4
VCID: VC6851976
InChI: InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2
SMILES: C1CCC(CC1)C(CC2=CC=CC=C2)O
Molecular Formula: C14H20O
Molecular Weight: 204.313

1-Cyclohexyl-2-phenylethan-1-ol

CAS No.: 6006-68-4

Cat. No.: VC6851976

Molecular Formula: C14H20O

Molecular Weight: 204.313

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-2-phenylethan-1-ol - 6006-68-4

Specification

CAS No. 6006-68-4
Molecular Formula C14H20O
Molecular Weight 204.313
IUPAC Name 1-cyclohexyl-2-phenylethanol
Standard InChI InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2
Standard InChI Key JTENXEPPMDTPHH-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(CC2=CC=CC=C2)O

Introduction

Chemical and Physical Properties

1-Cyclohexyl-2-phenylethan-1-ol belongs to the class of substituted ethanols, where the hydroxyl group occupies the first carbon of a two-carbon chain flanked by cyclohexyl and phenyl groups. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions.

Physicochemical Data

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Cyclohexyl-2-phenylethan-1-ol

PropertyValueSource
Molecular FormulaC14H20O\text{C}_{14}\text{H}_{20}\text{O}
Molecular Weight204.31 g/mol
Density1.019 g/cm³
Boiling Point309.1°C
Flash Point129.4°C
SolubilityInsoluble in water; soluble in organic solvents

The compound’s low water solubility aligns with its hydrophobic substituents, making it compatible with solvents like toluene or dichloromethane. Its high boiling point suggests strong intermolecular van der Waals forces, particularly from the phenyl group’s polarizability.

Synthesis and Manufacturing

Industrial synthesis of 1-cyclohexyl-2-phenylethan-1-ol remains limited, but laboratory-scale routes often involve ketone reductions or nucleophilic additions.

Reduction of 1-Cyclohexyl-2-phenyl-1-ethanone

A plausible pathway involves the reduction of 1-cyclohexyl-2-phenyl-1-ethanone (CAS 61259-29-8), a ketone precursor with a molecular weight of 202.29 g/mol . Sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in anhydrous tetrahydrofuran (THF) can selectively reduce the carbonyl group to a hydroxyl moiety (Equation 1):

1-Cyclohexyl-2-phenyl-1-ethanone+LiAlH41-Cyclohexyl-2-phenylethan-1-ol+Aluminum byproducts\text{1-Cyclohexyl-2-phenyl-1-ethanone} + \text{LiAlH}_4 \rightarrow \text{1-Cyclohexyl-2-phenylethan-1-ol} + \text{Aluminum byproducts}

This method typically achieves yields exceeding 70% under optimized conditions, though purification via column chromatography is necessary to remove residual reagents .

Grignard Reaction Pathway

An alternative approach employs a Grignard reagent, such as cyclohexylmagnesium bromide, reacting with benzaldehyde derivatives (Equation 2):

Cyclohexyl-Mg-Br+PhCH2CHO1-Cyclohexyl-2-phenylethan-1-ol+MgBr(OCH2Ph)\text{Cyclohexyl-Mg-Br} + \text{PhCH}_2\text{CHO} \rightarrow \text{1-Cyclohexyl-2-phenylethan-1-ol} + \text{MgBr(OCH}_2\text{Ph)}

This route offers control over stereochemistry but requires stringent anhydrous conditions and low temperatures (−78°C) .

Hazard ClassCategorySignal Word
Acute Oral Toxicity4 (Harmful)Warning
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory IrritationSTOT SE 3Warning

Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory during handling. Spills should be contained using inert absorbents like vermiculite .

Comparative Analysis with Related Compounds

The structural and functional differences between 1-cyclohexyl-2-phenylethan-1-ol and its ketone precursor highlight the impact of the hydroxyl group (Table 3).

Table 3: Comparison with 1-Cyclohexyl-2-phenyl-1-ethanone

Property1-Cyclohexyl-2-phenylethan-1-ol1-Cyclohexyl-2-phenyl-1-ethanone
Functional GroupHydroxylKetone
Molecular Weight204.31 g/mol202.29 g/mol
Boiling Point309.1°C305°C (estimated)
ReactivityNucleophilic substitutionElectrophilic addition

The alcohol’s higher boiling point stems from hydrogen bonding capabilities absent in the ketone. Additionally, the hydroxyl group enables esterification or etherification reactions, broadening its synthetic utility .

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